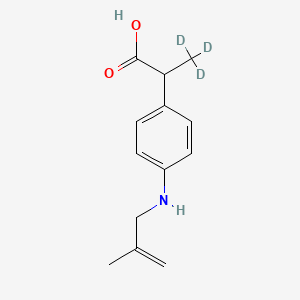
4-O-Benzyl-caffeic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Benzyl-caffeic Acid Methyl Ester is a phenolic compound derived from caffeic acid, a natural antioxidant found in various plants. This compound is characterized by its molecular structure, which includes a benzyl group attached to the oxygen atom of the caffeic acid molecule, and a methyl ester group. It has garnered attention in scientific research due to its potential biological and pharmacological properties.
Chemical Reactions Analysis
Types of Reactions: 4-O-Benzyl-caffeic Acid Methyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce hydroxylated or saturated derivatives.
Substitution: Substitution reactions can result in the formation of various benzyl or methyl ester derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex phenolic compounds.
Biology: The compound exhibits antioxidant properties, which are beneficial in protecting cells from oxidative stress.
Medicine: Research has shown that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of natural preservatives and antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism by which 4-O-Benzyl-caffeic Acid Methyl Ester exerts its effects involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Properties: The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Caffeic Acid: A natural antioxidant found in many plants.
Chlorogenic Acid: A quinic acid ester of caffeic acid.
Ferulic Acid: Another phenolic compound with antioxidant properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)10-8-13-7-9-16(15(18)11-13)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQARPTKBUIEURR-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-acetyl-L-DOPA Methyl Ester](/img/new.no-structure.jpg)


![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)


![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


